
4-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE
Overview
Description
4-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE is a complex organic compound that features a unique combination of benzodioxole, chlorophenoxy, and azetidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Synthesis of the Chlorophenoxy Intermediate: This involves the reaction of 4-chlorophenol with an appropriate alkylating agent.
Construction of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.
Final Coupling: The final step involves coupling the benzodioxole, chlorophenoxy, and azetidinone intermediates under suitable conditions, such as using a base and a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel polymers and materials with unique electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE: shares structural similarities with other azetidinone derivatives and benzodioxole-containing compounds.
Benzodioxole Derivatives: Compounds like piperonyl butoxide and safrole.
Azetidinone Derivatives: Compounds like cefazolin and imipenem.
Uniqueness
Structural Uniqueness: The combination of benzodioxole, chlorophenoxy, and azetidinone moieties in a single molecule is unique and contributes to its distinct chemical and biological properties.
Functional Uniqueness:
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[2-(4-chlorophenyl)ethyl]azetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-17-4-1-15(2-5-17)11-12-27-22(16-3-10-20-21(13-16)30-14-29-20)23(24(27)28)31-19-8-6-18(26)7-9-19/h1-10,13,22-23H,11-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMUWHHYQAVNFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3CCC4=CC=C(C=C4)Cl)OC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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